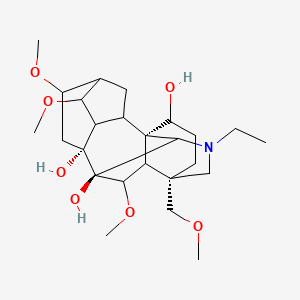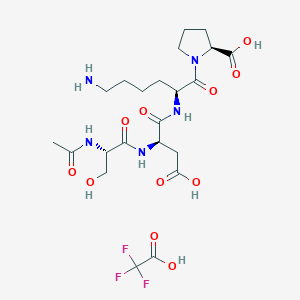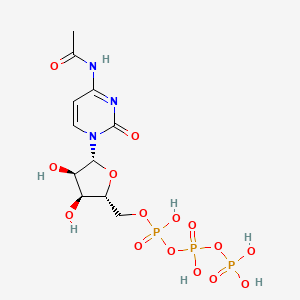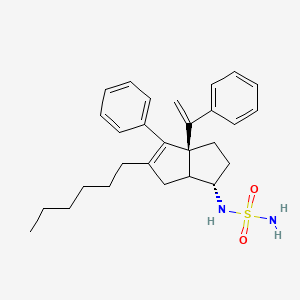
Belsoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Belsoline is primarily obtained from natural sources, specifically from plants in the Aconitum genus . The extraction process involves isolating the alkaloid from the plant material using solvents such as methanol or ethanol. The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its natural abundance in certain plant species. the extraction and purification processes used in laboratory settings can be scaled up for industrial production. This would involve large-scale solvent extraction followed by advanced chromatographic purification techniques.
Chemical Reactions Analysis
Types of Reactions
Belsoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in reduced alkaloid derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced alkaloid derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Belsoline has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid chemistry and natural product synthesis.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive compound.
Mechanism of Action
Belsoline exerts its effects primarily through ganglionic blocking and negative cardiac inotropic actions . It raises the intensity threshold of electrical shocks required to cause ventricular fibrillation, thereby preventing arrhythmias. The molecular targets and pathways involved include ion channels and receptors in the cardiac tissue, which are modulated by this compound to stabilize heart rhythms.
Comparison with Similar Compounds
Similar Compounds
Aconitine: Another diterpenoid alkaloid from Aconitum species, known for its potent neurotoxic effects.
Hypaconitine: Similar in structure to aconitine, with both neurotoxic and cardiotoxic properties.
Mesaconitine: Another alkaloid from Aconitum species, with similar toxicological profiles.
Uniqueness of Belsoline
This compound is unique among these compounds due to its specific cardiovascular effects, particularly its ability to prevent ventricular fibrillation and arrhythmia without exhibiting the same level of neurotoxicity as aconitine and hypaconitine . This makes this compound a valuable compound for cardiovascular research and potential therapeutic applications.
Properties
Molecular Formula |
C25H41NO7 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(1S,8R,9S,13S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13?,14?,15?,16?,17?,18?,19?,20?,21?,22-,23+,24-,25+/m0/s1 |
InChI Key |
JVBLTQQBEQQLEV-KALBOTPFSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CCC([C@@]34C2C([C@@](C31)([C@]5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B10775210.png)


![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10775230.png)
![2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile](/img/structure/B10775232.png)

![Sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride](/img/structure/B10775241.png)
![N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B10775244.png)
![(3E,5Z)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B10775252.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine](/img/structure/B10775257.png)

![(3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10775273.png)

